molecular formula C26H22F3NO4 B11822949 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B11822949
M. Wt: 469.5 g/mol
InChI Key: OQCKZFPPEYXSHT-HSZRJFAPSA-N
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Description

Fmoc-2-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. The compound is used extensively in peptide synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-trifluoromethyl-L-homophenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for Fmoc-2-trifluoromethyl-L-homophenylalanine involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of Fmoc-2-trifluoromethyl-L-homophenylalanine .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2-trifluoromethyl-L-homophenylalanine is used in the synthesis of peptides and proteins. Its unique properties allow for the incorporation of trifluoromethyl groups into peptides, enhancing their stability and bioactivity .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. The trifluoromethyl group can act as a probe for investigating molecular interactions .

Medicine

In medicine, Fmoc-2-trifluoromethyl-L-homophenylalanine is explored for its potential therapeutic applications. It is used in the design of peptide-based drugs with improved pharmacokinetic properties .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of Fmoc-2-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins. The trifluoromethyl group can influence the folding and stability of peptides, affecting their biological activity. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-trifluoromethyl-L-homophenylalanine is unique due to its combination of the trifluoromethyl group and the homophenylalanine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in peptide synthesis and drug design .

Properties

Molecular Formula

C26H22F3NO4

Molecular Weight

469.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m1/s1

InChI Key

OQCKZFPPEYXSHT-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Origin of Product

United States

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